3-(aminomethyl)-N,N-dimethylthiolan-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine involves various strategies, including the addition of N,N'-dimethylethylenediamine to diacrylates and other complex organic reactions. These methods yield compounds with significant molecular weights and demonstrate the versatility of aminomethylation reactions in creating complex structures (Lynn & Langer, 2000).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine has been studied through various spectroscopic methods, including NMR, FT-Raman, FT-IR, and UV–Visible spectroscopy. These studies help in understanding the bond lengths, angles, and vibrational frequencies, providing insights into the molecule's electronic and structural properties (Fatima et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving aminomethylation, such as those with morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, reveal the compound's reactivity and its potential to form complex heterocyclic structures. These reactions depend on the nature of the counter-ion, the primary amine structure, and the ratio of reactants, demonstrating the compound's versatility in synthetic chemistry (Dotsenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine, such as their solubility in solvents like ethanol and DMSO, molecular electrostatic potential (MEP) surfaces, and charge distribution, are crucial for understanding their behavior in various environments and potential applications in materials science (Fatima et al., 2021).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, electron localization (as indicated by ELF diagrams), and the calculation of Fukui functions, are instrumental in predicting its behavior in chemical reactions. These properties are essential for designing new synthetic pathways and understanding the compound's potential interactions with various substrates (Fatima et al., 2021).
Scientific Research Applications
Advanced Oxidation Processes
The degradation of nitrogen-containing compounds, such as amines, is a significant area of research. Advanced oxidation processes (AOPs) have been identified as effective for mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. Amines, being resistant to conventional degradation processes, pose a global concern due to their toxicity and hazardous nature in water. Studies have shown that ozone is highly reactive towards most amines, dyes, and pesticides, followed by Fenton processes. The degradation of amines is notably pH-sensitive, with different mechanisms at various pH levels. Cavitation has emerged as a promising pre-treatment method for reducing costs, and hybrid methods under optimized conditions demonstrate synergistic effects, tailored for specific effluents (Bhat & Gogate, 2021).
Amine-functionalized Materials
Amine-functionalized metal–organic frameworks (MOFs) represent another significant area of research application for amines. These materials, due to the strong interaction between CO2 and basic amino functionalities, have attracted considerable attention for CO2 capture. Different synthesis methods, such as in situ synthesis, post-modification, and physical impregnation, have been developed to prepare amine-functionalized MOFs with high CO2 sorption capacity at low pressures. Moreover, amine-functionalized MOF-based membranes show excellent separation performance for CO2/H2, CO2/CH4, and CO2/N2, indicating their potential in catalysis and environmental protection (Lin, Kong, & Chen, 2016).
Biogenic Amines in Aquatic Environments
The concentration, sources, fate, and toxicity of amines and amine-related compounds in surface waters have been extensively reviewed. With the advent of amine-based post-combustion CO2 capture technologies, a new and significant source of amines to the environment has emerged. Identifying bacteria possessing amino acid decarboxylase activity is crucial for estimating the risk of biogenic amine food content and preventing accumulation in products. Molecular methods offer rapid, sensitive, and specific detection of these producer bacteria, highlighting the importance of controlling biogenic amine risks in aquatic environments (Poste, Grung, & Wright, 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to target bacterial membranes and Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . These targets play crucial roles in maintaining the structural integrity of bacteria and protein synthesis, respectively.
Mode of Action
Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets to disrupt bacterial cell membranes or inhibit protein synthesis . This interaction could lead to the death of bacterial cells or inhibition of their growth.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to bacterial cell membrane integrity and protein synthesis . The downstream effects of these disruptions could include cell death or growth inhibition.
Result of Action
Based on the actions of similar compounds, it can be inferred that this compound may lead to the death of bacterial cells or inhibition of their growth .
properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylthiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-9(2)7(5-8)3-4-10-6-7/h3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJOBDYLWKZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCSC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381565 |
Source
|
Record name | 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N,N-dimethylthiolan-3-amine | |
CAS RN |
176445-79-7 |
Source
|
Record name | 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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